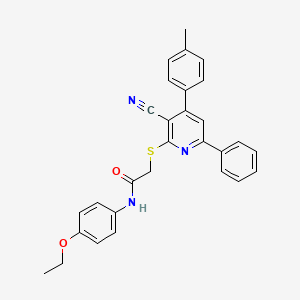
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-etoxifenil)acetamida es un compuesto orgánico complejo que presenta un anillo de piridina sustituido con grupos ciano, fenilo y p-tolilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-etoxifenil)acetamida generalmente involucra reacciones orgánicas de múltiples pasos. Una posible ruta sintética es la siguiente:
Formación del Anillo de Piridina: El anillo de piridina se puede sintetizar mediante una reacción de condensación que involucra aldehídos y aminas apropiados en condiciones ácidas o básicas.
Introducción de Sustituyentes: Los grupos ciano, fenilo y p-tolilo se pueden introducir mediante reacciones de sustitución nucleofílica utilizando haluros correspondientes u otros reactivos adecuados.
Formación de Tioéter: El enlace tioéter se puede formar haciendo reaccionar el derivado de piridina con un compuesto tiol en condiciones básicas.
Formación de Acetamida: El paso final involucra la reacción del tioéter con cloruro de 4-etoxifenilacetilo en presencia de una base para formar la acetamida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, la selección de alta productividad de las condiciones de reacción y técnicas de purificación como la cristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el enlace tioéter, para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo ciano, convirtiéndolo en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, introduciendo varios grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: La sustitución electrófila puede verse facilitada por reactivos como bromo, ácido nítrico o ácido sulfúrico.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Aminas.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química Medicinal: Puede servir como compuesto líder para el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a enzimas o receptores específicos.
Ciencia de Materiales: El compuesto podría utilizarse en el diseño de nuevos materiales con propiedades electrónicas u ópticas únicas.
Síntesis Orgánica: Puede ser un intermedio valioso en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-etoxifenil)acetamida dependería de su aplicación específica. En química medicinal, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Los grupos ciano y fenilo podrían desempeñar un papel en la unión al objetivo, mientras que las funcionalidades tioéter y acetamida podrían influir en las propiedades farmacocinéticas del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-metoxifenil)acetamida: Estructura similar con un grupo metoxi en lugar de un grupo etoxi.
2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-hidroxifenil)acetamida: Estructura similar con un grupo hidroxilo en lugar de un grupo etoxi.
Singularidad
La presencia del grupo etoxi en 2-((3-Ciano-6-fenil-4-(p-tolilo)piridin-2-il)tio)-N-(4-etoxifenil)acetamida puede conferir propiedades únicas como una mayor lipofilia, lo que podría afectar su solubilidad, biodisponibilidad e interacción con objetivos biológicos.
Propiedades
Fórmula molecular |
C29H25N3O2S |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H25N3O2S/c1-3-34-24-15-13-23(14-16-24)31-28(33)19-35-29-26(18-30)25(21-11-9-20(2)10-12-21)17-27(32-29)22-7-5-4-6-8-22/h4-17H,3,19H2,1-2H3,(H,31,33) |
Clave InChI |
PTOOUKPREUYIBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)

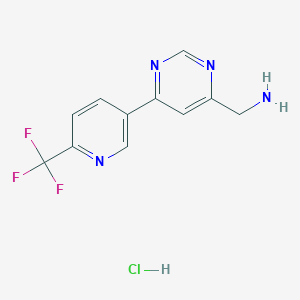
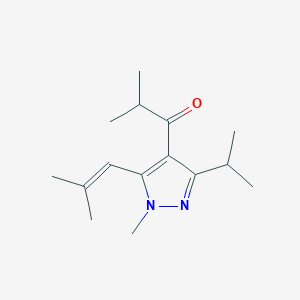


![2-(Difluoromethoxy)-7-mercaptobenzo[d]oxazole](/img/structure/B11780199.png)
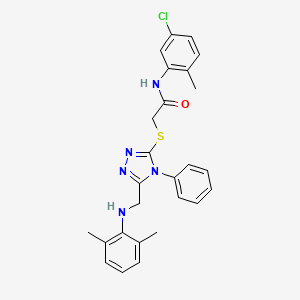

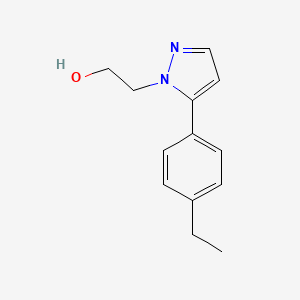
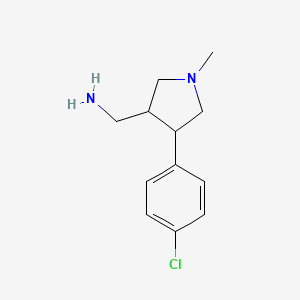
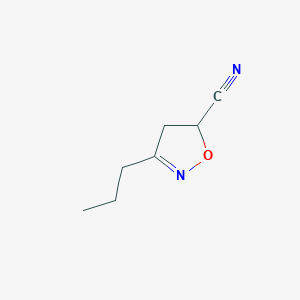

![3-amino-N-(2-methoxyphenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780232.png)
